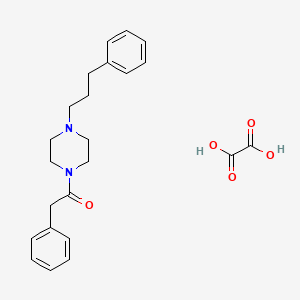![molecular formula C17H16Cl2N4O2S B5215247 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine, also known as DPP6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the triazolopyridine family of compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine exerts its effects by binding to the Kv4 family of voltage-gated potassium channels. It binds to a specific site on the channel, known as the KChIP binding site, and enhances the activity of the channel. This leads to increased neuronal excitability and improved cognitive function. 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has also been shown to have a modulatory effect on NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the activity of Kv4 channels, leading to increased neuronal excitability. It has also been shown to have a modulatory effect on NMDA receptors, leading to improved synaptic plasticity and learning and memory. 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has been shown to have potential therapeutic applications in the treatment of epilepsy, neuropathic pain, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine in lab experiments is that it has a high affinity for Kv4 channels, making it a useful tool for studying the function of these channels. However, one of the limitations of using 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine is that it is a small molecule inhibitor, which may have off-target effects. It is also important to note that 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has not been extensively studied in vivo, and its effects in a whole organism are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine. One area of interest is the development of more potent and selective inhibitors of Kv4 channels. Another area of interest is the development of 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine as a potential therapeutic agent in the treatment of epilepsy, neuropathic pain, and schizophrenia. Additionally, further studies are needed to understand the in vivo effects of 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine and its potential side effects. Overall, 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine is a promising compound with potential applications in a range of diseases, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of the 2,5-dichlorophenyl sulfonamide intermediate, which is then used to synthesize the piperidine intermediate. The final step involves the reaction of the piperidine intermediate with the triazolopyridine ring system to yield 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine. The overall yield of the synthesis is around 10%, and the purity of the final product is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have a high affinity for the Kv4 family of voltage-gated potassium channels, which are involved in regulating neuronal excitability. 3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has been shown to enhance the activity of Kv4 channels, leading to increased neuronal excitability and improved cognitive function. It has also been shown to have potential therapeutic applications in the treatment of epilepsy, neuropathic pain, and schizophrenia.
Eigenschaften
IUPAC Name |
3-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c18-13-4-5-14(19)15(11-13)26(24,25)22-9-6-12(7-10-22)17-21-20-16-3-1-2-8-23(16)17/h1-5,8,11-12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXAYMGVTUJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)

![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5215196.png)
![N-[2-(1H-indol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B5215208.png)
![1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone](/img/structure/B5215210.png)
![methyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5215214.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![4-(3,4-dimethylphenyl)-2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5215227.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)
![3-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5215234.png)

![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)